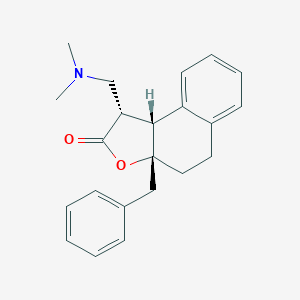
3-Bdamtnf
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bdamtnf is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of benzodiazepines and has been found to have a unique mechanism of action that sets it apart from other benzodiazepines. In
Aplicaciones Científicas De Investigación
3-Bdamtnf has been found to have potential applications in various fields of scientific research. It has been studied for its anxiolytic, sedative, and anticonvulsant properties. It has also been studied for its potential use in the treatment of sleep disorders, depression, and anxiety disorders.
Mecanismo De Acción
The mechanism of action of 3-Bdamtnf is unique compared to other benzodiazepines. It acts as a positive allosteric modulator of GABA-A receptors, which enhances the binding of GABA to the receptor. This results in an increase in the inhibitory effect of GABA on the central nervous system, leading to its anxiolytic, sedative, and anticonvulsant properties.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Bdamtnf have been studied extensively. It has been found to increase the activity of GABAergic neurons in the brain, leading to a decrease in neuronal excitability. This results in its sedative and anxiolytic effects. It has also been found to reduce the frequency and duration of seizures in animal models, indicating its potential anticonvulsant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Bdamtnf for lab experiments is its unique mechanism of action, which sets it apart from other benzodiazepines. This makes it a valuable tool for studying the role of GABA-A receptors in various physiological and pathological conditions. However, one of the limitations of 3-Bdamtnf is its limited solubility in water, which can make it challenging to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-Bdamtnf. One area of interest is its potential use in the treatment of anxiety disorders and depression. Another area of interest is its potential use in the treatment of epilepsy. Additionally, further research is needed to fully understand the mechanism of action of 3-Bdamtnf and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 3-Bdamtnf is a synthetic compound that has unique properties and potential applications in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a valuable tool for researchers. Further research is needed to fully understand its potential applications and to explore new directions for its use.
Métodos De Síntesis
The synthesis of 3-Bdamtnf involves a multistep process that starts with the reaction of 2-amino-5-bromo-1,3-benzodioxole with ethyl 2-bromoacetate. This reaction yields a key intermediate, which is then subjected to a series of reactions involving reduction, cyclization, and deprotection to yield the final product, 3-Bdamtnf.
Propiedades
Número CAS |
126348-55-8 |
|---|---|
Nombre del producto |
3-Bdamtnf |
Fórmula molecular |
C22H25NO2 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
(1S,3aR,9bR)-3a-benzyl-1-[(dimethylamino)methyl]-1,4,5,9b-tetrahydrobenzo[e][1]benzofuran-2-one |
InChI |
InChI=1S/C22H25NO2/c1-23(2)15-19-20-18-11-7-6-10-17(18)12-13-22(20,25-21(19)24)14-16-8-4-3-5-9-16/h3-11,19-20H,12-15H2,1-2H3/t19-,20+,22-/m1/s1 |
Clave InChI |
UOJPFYJGVXXLTP-RZUBCFFCSA-N |
SMILES isomérico |
CN(C)C[C@@H]1[C@@H]2C3=CC=CC=C3CC[C@@]2(OC1=O)CC4=CC=CC=C4 |
SMILES |
CN(C)CC1C2C3=CC=CC=C3CCC2(OC1=O)CC4=CC=CC=C4 |
SMILES canónico |
CN(C)CC1C2C3=CC=CC=C3CCC2(OC1=O)CC4=CC=CC=C4 |
Sinónimos |
3-BDAMTNF 3-benzyl-1-(dimethylaminomethyl)-3,4,5,9-tetranaphtho(2-1b)(2-1H)-furanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



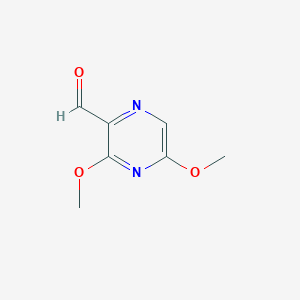
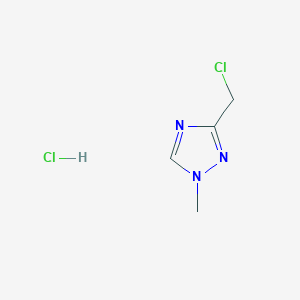
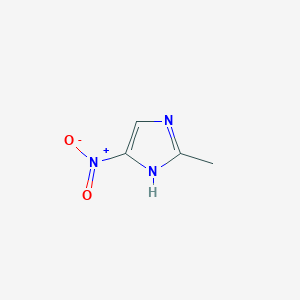
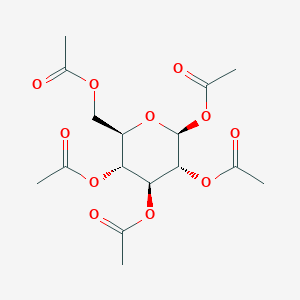
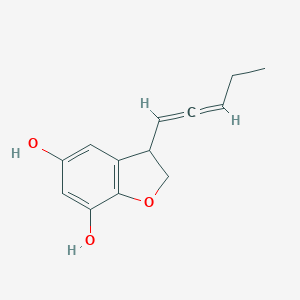
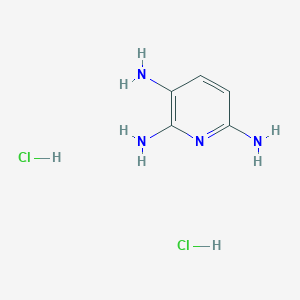
![N-[(2R,3R,4R,5S,6R)-2-[[(3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138389.png)
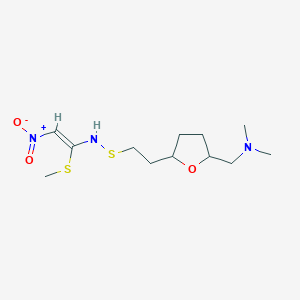

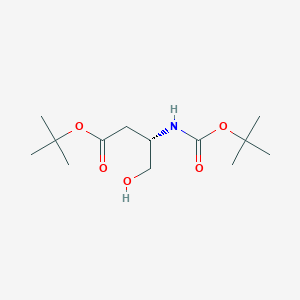
![Indeno[1,2,3-cd]pyrene](/img/structure/B138397.png)
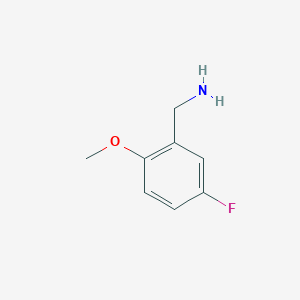

![Benzo[ghi]perylene-d12](/img/structure/B138407.png)